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Cat. No.: B034321
Get Quote
. J

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2,2-dimethyl-3-octanol (CAS No. 19841-72-6). Addressed to researchers, scientists, and
professionals in drug development, this document delves into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular
structure of this secondary alcohol. The interpretation of this data is grounded in fundamental
spectroscopic principles and supported by references to established chemical literature and
databases.

Introduction

2,2-Dimethyl-3-octanol is a C10 aliphatic alcohol with a distinct molecular architecture that
gives rise to a unique spectroscopic fingerprint. Accurate characterization of such molecules is
a cornerstone of chemical research and development, ensuring purity, confirming identity, and
providing insights into molecular conformation and electronic environments. This guide will
systematically dissect the 'H NMR, 13C NMR, IR, and MS data, offering a detailed rationale for
the assignment of spectral features and demonstrating how these techniques synergistically
provide an unambiguous structural determination.

© 2026 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b034321#bc-rfq
https://www.benchchem.com/product/b034321/docs?utm_src=pdf-body#a-spectroscopic-guide-to-2-2-dimethyl-3-octanol-elucidating-molecular-structure
https://www.benchchem.com/product/b034321/docs?utm_src=pdf-body#a-spectroscopic-guide-to-2-2-dimethyl-3-octanol-elucidating-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Spectroscopic Correlation

The structural formula of 2,2-dimethyl-3-octanol is presented below. The numbering of the
carbon atoms is provided to facilitate the discussion of the NMR and MS data.

Figure 1: Structure of 2,2-dimethyl-3-octanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the analysis of both *H and 3C NMR spectra.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 11l HD 400 MHz
or equivalent, is employed.

Sample Preparation:

o Asample of 2,2-dimethyl-3-octanol (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls).

» Asmall amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).
e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Spectra are acquired at 400 MHz. Key parameters include a 30° pulse width, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. 64 scans are typically co-
added.

e 13C NMR: Spectra are acquired at 100 MHz using a proton-decoupled pulse sequence. A 45°
pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are
used. Typically, 1024 scans are accumulated.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin,
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Mnova).

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 2,2-dimethyl-3-octanol is predicted to exhibit distinct signals
corresponding to the chemically non-equivalent protons in the molecule. The predicted
chemical shifts (8) in ppm, multiplicities, and assignments are presented in Table 1. These
predictions are based on established chemical shift values and data from structurally similar
compounds.

Table 1: Predicted *H NMR Data for 2,2-dimethyl-3-octanol in CDCIs
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Chemical Shift

Multiplicity Integration Assignment
(5, ppm)

Rationale

~3.30 dd 1H H-3

The proton on
the carbon
bearing the
hydroxyl group is
expected to be
deshielded and
appear as a
doublet of
doublets due to
coupling with the
adjacent CH:z
group.

~1.60 m 1H OH

The hydroxyl
proton typically
appears as a
broad singlet, but
its chemical shift
and multiplicity
can vary with
concentration
and temperature
due to hydrogen
bonding. It can
also exchange
with trace

amounts of D20.

H-4, H-5, H-6, H-
;

~1.50 - 1.30 m 8H

The methylene
protons of the
octyl chain will
appear as a
complex multiplet
in the aliphatic

region.
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The nine protons
of the sterically
hindered and
magnetically

~0.92 s 9H H-1, H-9, H-10 equivalent
methyl groups of
the tert-butyl
group will appear
as a sharp

singlet.[1]

The terminal
methyl group of
the octyl chain
will appear as a
~0.88 t 3H H-8 ]
triplet due to
coupling with the
adjacent CH:z

group.

13C NMR Spectral Data and Interpretation

The proton-decoupled 3C NMR spectrum provides information on the number of unique carbon
environments. The predicted chemical shifts for 2,2-dimethyl-3-octanol are listed in Table 2.

Table 2: Predicted 3C NMR Data for 2,2-dimethyl-3-octanol in CDCls
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Chemical Shift (6, ppm) Assignment Rationale

The carbon atom bonded to

the electronegative oxygen of

~80.0 C-3 ,

the hydroxyl group is

significantly deshielded.

The quaternary carbon of the
~35.0 C-2

tert-butyl group.

Methylene carbon adjacent to
~32.0 C-4

the carbinol carbon.

Methylene carbons in the
~29.5 C-5,C-6 _ _

middle of the octyl chain.

The three equivalent methyl
~26.5 C-1, C-9, C-10

carbons of the tert-butyl group.

Methylene carbon beta to the
~22.6 C-7 _

terminal methyl group.

The terminal methyl carbon of
~14.1 C-8

the octyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 2,2-dimethyl-3-octanol is expected to show characteristic
absorption bands for the hydroxyl and alkyl groups.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or a similar instrument, is used.

Sample Preparation: A small drop of neat 2,2-dimethyl-3-octanol is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
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Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm~1). A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise

ratio.

IR Spectral Data and Interpretation

The key absorption bands observed in the IR spectrum of 2,2-dimethyl-3-octanol are
summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for 2,2-dimethyl-3-octanol
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

~3350

Broad, Strong

O-H stretch

The broadness of this
peak is characteristic
of the hydrogen-
bonded hydroxyl

group in an alcohol.

2955-2850

Strong

C-H stretch

These absorptions
arise from the
stretching vibrations of
the C-H bonds in the
methyl and methylene
groups of the alkyl
chain and the tert-

butyl group.

~1465

Medium

C-H bend

Corresponds to the
scissoring and
bending vibrations of
the methylene and

methyl groups.

~1365

Medium

C-H bend

This is a characteristic
bending vibration for

the tert-butyl group.

~1100

Strong

C-O stretch

The strong absorption
in this region is
indicative of the C-O
single bond stretching
vibration in a

secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.
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Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as
a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to
a 5977A MSD), is used.

Sample Introduction: A dilute solution of 2,2-dimethyl-3-octanol in a volatile solvent (e.g.,
dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from
the solvent. The analyte then enters the mass spectrometer.

lonization and Analysis:
« lonization: Electron ionization (EI) is performed at a standard energy of 70 eV.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
guadrupole mass analyzer.

Mass Spectral Data and Interpretation

The mass spectrum of 2,2-dimethyl-3-octanol (molecular weight: 158.28 g/mol ) is expected
to show a molecular ion peak (M*) and several characteristic fragment ions. The most
prominent peaks from the NIST Mass Spectrometry Data Center are at m/z 83, 55, and 41.[1] A
plausible fragmentation pathway is outlined below.

a-cleavage
(- CsH11)

a-cleavage
(- CeH130) ‘= [CaHs]* l
Dehydration (-H:0)  \ M/Z =57 (tert-butyl cation)
& rearrangement
[CeH11]* Loss of CoaHa o [CaH7]+ Loss of CH2 [C3Hs]+
m/z =83 = m/z =55 m/iz =41

[C10H220]*"
m/z = 158 (Molecular lon)

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 2,2-dimethyl-3-octanol in EI-MS.
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Table 4: Major Fragment lons in the Mass Spectrum of 2,2-dimethyl-3-octanol
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mlz

Proposed Fragment

Rationale

158

[C10H220]*

Molecular ion (M*). Its
presence, even at low
intensity, confirms the

molecular weight.

143

[M - CHs]*

Loss of a methyl radical from

the tert-butyl group.

101

[M - CaHs]*

a-cleavage with loss of the
tert-butyl radical, a common
fragmentation for neopentyl-

type structures.

87

[CH(OH)C(CHs)3]*

a-cleavage with loss of the

pentyl radical.

83

[CeH11]*

Likely formed after dehydration
(loss of H20, M-18) followed
by rearrangement and
fragmentation. This is a major

observed peak.[1]

57

[CaHo]*

The stable tert-butyl cation,
formed by cleavage of the C2-
C3 bond. This is often a base
peak for compounds

containing a tert-butyl group.

55

[CaH7]*

A common fragment in
aliphatic compounds, likely
arising from further
fragmentation of larger ions.

This is a major observed peak.

[1]

41

[CsHs]*

The allyl cation, another
common and stable
carbocation observed in the

fragmentation of aliphatic
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molecules. This is a major

observed peak.[1]

Conclusion

The collective analysis of the *H NMR, 13C NMR, IR, and mass spectrometry data provides a
coherent and self-validating structural elucidation of 2,2-dimethyl-3-octanol. The NMR spectra
define the carbon-hydrogen framework, identifying the distinct proton and carbon
environments, including the characteristic tert-butyl group and the secondary alcohol moiety.
The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the
mass spectrum corroborates the molecular weight and reveals a fragmentation pattern
consistent with the proposed structure, notably the formation of a stable tert-butyl cation. This
comprehensive spectroscopic guide serves as a valuable resource for the unambiguous
identification and characterization of 2,2-dimethyl-3-octanol in various scientific and industrial
applications.
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 To cite this document: BenchChem. [A Spectroscopic Guide to 2,2-Dimethyl-3-octanol:
Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034321/docs#a-spectroscopic-guide-to-2-2-dimethyl-
3-octanol-elucidating-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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